molecular formula C11H11N5 B1411343 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole CAS No. 1706455-05-1

4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole

Cat. No.: B1411343
CAS No.: 1706455-05-1
M. Wt: 213.24 g/mol
InChI Key: LHQDFINHZCEAFX-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

This compound exhibits a complex molecular architecture characterized by the fusion of pyrimidine and indole ring systems with specific substitution patterns that define its chemical identity. The compound possesses the molecular formula C11H11N5 and a molecular weight of 213.24 grams per mole, as confirmed by multiple chemical databases and suppliers. The Chemical Abstracts Service has assigned this compound the registry number 1706455-05-1, while the MDL number MFCD28142408 provides additional identification in chemical databases.

The structural nomenclature follows the International Union of Pure and Applied Chemistry systematic naming conventions, where the core 5H-pyrimido[5,4-b]indole framework indicates the specific fusion pattern between the pyrimidine and indole rings. The "[5,4-b]" designation specifies that the pyrimidine ring is fused to the indole system at positions 5 and 4 of the indole ring, creating the characteristic bicyclic heterocyclic structure. The "5H" notation indicates that position 5 of the pyrimidine ring bears a hydrogen atom, distinguishing this tautomeric form from other possible arrangements.

The substitution pattern includes a hydrazino group (-NHNH2) at position 4 of the pyrimidine ring and a methyl group (-CH3) at position 8 of the indole moiety. This specific substitution pattern significantly influences the compound's chemical properties, including its reactivity profile and potential for further chemical modifications. The hydrazino substituent introduces additional nitrogen functionality that can participate in hydrogen bonding interactions and serves as a reactive site for further synthetic elaboration.

Property Value Reference
Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
CAS Registry Number 1706455-05-1
MDL Number MFCD28142408

Historical Context and Discovery

The development of this compound emerges from the broader historical context of pyrimidoindole chemistry, which has its roots in the systematic exploration of fused heterocyclic systems throughout the late twentieth century. The parent pyrimido[5,4-b]indole framework was first synthesized and characterized in the 1980s, with early synthetic methodologies focusing on the construction of the core fused ring system through cyclization reactions involving indole precursors and pyrimidine-forming reagents. These foundational studies established the basic synthetic pathways that would later be adapted and refined for the preparation of more complex substituted derivatives.

The specific synthesis of 4-hydrazino derivatives of pyrimido[5,4-b]indoles was reported in scientific literature during the mid-1980s, with researchers demonstrating that hydrazine could effectively displace chloro substituents at position 4 of the pyrimidine ring to yield the corresponding hydrazino compounds. This synthetic transformation proved to be a reliable method for introducing nitrogen-rich functionality into the pyrimidoindole scaffold, opening new avenues for the exploration of these compounds' biological properties. The reaction typically proceeded under mild conditions with good yields, making it an attractive synthetic route for accessing these nitrogen-rich heterocycles.

The emergence of 8-methyl-substituted variants followed naturally from efforts to explore the structure-activity relationships within the pyrimidoindole series. Researchers recognized that methyl substitution at position 8 of the indole ring could significantly influence both the electronic properties and the steric environment around the fused ring system. This structural modification was found to affect the compounds' solubility characteristics, stability profiles, and potential for intermolecular interactions, making the 8-methyl derivatives particularly interesting for pharmaceutical applications.

Relevance in Medicinal Chemistry and Materials Science

This compound demonstrates significant relevance across multiple scientific disciplines, particularly in medicinal chemistry where pyrimidoindole derivatives have emerged as important pharmacophores for drug discovery initiatives. The compound belongs to a class of heterocyclic structures that have been extensively investigated for their biological activities, including antimicrobial, antifungal, and kinase inhibitory properties. Research investigations have revealed that pyrimidoindole scaffolds can function as selective ligands for various biological targets, with some derivatives showing particular promise as Toll-like receptor 4 activators and modulators of innate immune system responses.

The structural features of this compound make it particularly attractive for medicinal chemistry applications due to the presence of multiple nitrogen atoms that can participate in hydrogen bonding interactions with biological targets. The hydrazino group at position 4 provides additional flexibility for chemical modification, allowing researchers to introduce various substituents that can fine-tune the compound's pharmacological properties. Studies of related pyrimidoindole derivatives have demonstrated that modifications at this position can significantly influence selectivity profiles and biological activity levels.

In materials science applications, compounds containing both indole and pyrimidine moieties have shown promise as components in solid-state luminescent materials. Research has demonstrated that the combination of these heterocyclic systems in a single molecular framework can lead to interesting photophysical properties, including enhanced emission quantum yields in the solid state and tunable luminescence characteristics. The rigid fused ring system of pyrimidoindoles provides a favorable structural foundation for these optical applications, while the specific substitution patterns can be used to modulate the electronic properties and intermolecular packing arrangements.

The compound's potential in materials applications extends beyond luminescence to include possible roles in organic electronic devices and as building blocks for more complex molecular architectures. The electron-rich nature of the fused heterocyclic system, combined with the presence of nitrogen atoms that can coordinate to metal centers, suggests potential applications in coordination chemistry and as ligands in metal-organic frameworks. Current research trends indicate growing interest in exploring how structural modifications to the pyrimidoindole core, such as the 8-methyl substitution and 4-hydrazino functionality present in this compound, can be leveraged to optimize performance in these advanced materials applications.

Application Area Potential Uses Key Properties
Medicinal Chemistry TLR4 modulators, kinase inhibitors Multiple nitrogen centers, hydrogen bonding capability
Materials Science Luminescent materials, electronic devices Rigid fused ring system, tunable electronic properties
Coordination Chemistry Metal ligands, framework materials Nitrogen coordination sites, structural versatility

Properties

IUPAC Name

(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-2-3-8-7(4-6)9-10(15-8)11(16-12)14-5-13-9/h2-5,15H,12H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQDFINHZCEAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategies

The synthesis of pyrimidoindoles often involves the use of indole derivatives as starting materials. Common methods include:

  • Fischer Indole Synthesis : This method is used to synthesize indole derivatives, which can then be modified to incorporate a pyrimidine ring.
  • Curtius Rearrangement : This reaction can be used to convert acyl azides into isocyanates, which are useful intermediates in forming urea derivatives that can undergo intramolecular cyclization to form pyrimidoindoles.

Spectroscopic and Physical Data

For related pyrimidoindoles, spectroscopic data such as IR, NMR, and mass spectra are crucial for confirming the structure of synthesized compounds. For example, 1H NMR can help identify specific proton environments, while 13C NMR provides information on carbon environments.

Data Tables

Given the lack of specific data for 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole , we can look at related compounds for insight into potential spectroscopic and physical properties.

Compound Spectroscopic Data Physical Properties
Related Pyrimidoindoles IR: 3257 (NH), 1677 (CO) cm^-1; 1H NMR: δ 3.32 (s, 3H, NCH3) M.p.: 160 °C; Rf = 0.7 [pet. ether 40–60 °C/ethyl acetate, (1:2)]
Pyrazolo[3,4-b]pyridines 1H NMR: δ 13.30 (s, 1H), 11.20 (s, 1H); 13C NMR: δ 167.9, 165.9 -

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit thromboxane synthetase, which plays a role in platelet aggregation and vasoconstriction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-hydrazino-8-methyl-5H-pyrimido[5,4-b]indole with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity/Use References
This compound C₁₁H₁₁N₅ 213.24 C4: -NH-NH₂; C8: -CH₃ Intermediate for bioactive compounds
4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole C₁₀H₅ClFN₃ 227.63 C4: -Cl; C8: -F Synthetic intermediate
4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride C₁₀H₆ClN₃·HCl 240.09 C4: -Cl Pharmacological studies (unspecified)
4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole C₁₁H₈ClN₃O 233.65 C4: -Cl; C8: -OCH₃ Structural analog
3,5-Dihydro-4H-pyrimido[5,4-b]indol-4-one C₁₀H₇N₃O 185.19 C4: ketone (-C=O) Unspecified

Key Comparative Analyses

This contrasts with chloro substituents (e.g., in 4-chloro-8-fluoro), which increase electrophilicity and lipophilicity but reduce nucleophilic reactivity . Methyl Group (C8): Improves metabolic stability and membrane permeability compared to bulkier substituents like methoxy (-OCH₃) or halogens (e.g., -F, -Cl) .

Biological Activity Trends α₁-Adrenoceptor Affinity: Pyrimidoindoles with (phenylpiperazinyl)alkyl side chains (e.g., compound 13 in ) exhibit nanomolar binding affinity. The hydrazino group in the target compound may mimic such interactions but requires empirical validation . TLR4/MD-2 Agonism: Pyrimido[5,4-b]indoles with hydrophobic substituents (e.g., chloro, methyl) enhance TLR4 binding, suggesting the methyl group in the target compound could confer similar activity .

Synthetic Accessibility Hydrazino derivatives are typically synthesized using hydrazine hydrate under reflux conditions, as seen in pyridazino[4,5-b]indole syntheses (). Chloro derivatives, conversely, rely on nucleophilic substitution with POCl₃ or SOCl₂ .

Physicochemical Properties Solubility: The hydrazino group increases aqueous solubility compared to chloro or methoxy analogues. Lipophilicity (logP): Methyl and chloro substituents raise logP values, favoring blood-brain barrier penetration, whereas hydrazino groups reduce it .

Structure-Activity Relationship (SAR) Insights

  • C4 Position: Critical for receptor interaction. Hydrazino groups may act as hydrogen-bond donors/acceptors, while chloro substituents engage in hydrophobic interactions.
  • C8 Position : Methyl groups balance lipophilicity and steric hindrance, optimizing bioavailability. Bulkier groups (e.g., methoxy) may hinder binding .

Biological Activity

4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimido[5,4-b]indole core with a hydrazino functional group at the 4-position. Its molecular formula is C10_{10}H10_{10}N4_4 with a molecular weight of approximately 199.21 g/mol. The presence of both indole and pyrimido rings suggests that it may interact with various biological systems, potentially influencing multiple biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been investigated for its ability to inhibit certain enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structural motifs often demonstrate significant pharmacological properties, including the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, including Salmonella spp., by disrupting biofilm formation without affecting planktonic growth. This aspect is crucial in combating antibiotic resistance as it minimizes selective pressure on bacterial populations .

The biological activity of this compound is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as thromboxane synthetase, which is involved in platelet aggregation and vasoconstriction, potentially leading to cardiovascular benefits.
  • Signal Transduction Modulation : Its structural features allow it to modulate signaling pathways related to cell growth and differentiation, contributing to its anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Similar compounds have been evaluated to delineate effective modifications:

Compound NameStructural FeaturesBiological Activity
4-Amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indoleContains methoxy groupsPhosphodiesterase inhibition
7-Methyl-3-(hydrazinyl)-1H-indoleIndole structure with hydrazinePotential antitumor activity
2-HydrazinylpyrimidinePyrimidine core with hydrazineDifferent core structure but similar reactivity

These comparisons highlight the unique position of this compound within its chemical class and suggest avenues for further research and development.

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives of pyrimido[5,4-b]indoles showed promising results against various cancer cell lines. The specific IC50_{50} values indicated significant inhibition at low concentrations, establishing a basis for further development as anticancer agents .
  • Antimicrobial Screening : A screening of over 20,000 compounds identified several promising hits for inhibiting Salmonella biofilm formation. The selected compounds were assessed across various temperatures to determine their efficacy in preventing biofilm-related infections without promoting resistance .

Q & A

Q. Key Reaction Parameters

  • Catalysts : CuI for cascade cyclization .
  • Conditions : Cs₂CO₃ as a base promoter, reflux in toluene .
  • Substrate Scope : Aliphatic amines with nitrochalcones enable structural diversity .

How can researchers characterize the structural integrity of this compound?

Q. Basic Analytical Techniques

  • NMR Spectroscopy : ¹H/¹³C-NMR identifies substituent positions and confirms hydrazino (-NH-NH₂) functionality .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) and monitoring photodeprotection kinetics (e.g., UV-triggered activation) .

Q. Example Data

  • ¹H-NMR : Aromatic protons in δ 7.40–8.34 ppm for indole/pyrimidine moieties .
  • IR : C=N stretches near 1620 cm⁻¹ confirm imine bonds .

What role does this compound play in modulating TLR4/7 signaling pathways?

Advanced Pharmacological Applications
Derivatives like 2B182C (8-furan-2-yl-substituted analogs) act as dual TLR4/7 agonists, enhancing adjuvant efficacy in vaccines. They activate NF-κB in human and murine cells, promoting cytokine secretion (e.g., IL-6, TNF-α) . Structural optimization of the pyrimidoindole scaffold improves potency by 10-fold compared to parent compounds .

Q. Methodological Insight

  • In Vitro Assays : TLR4-NF-κB reporter cell lines quantify agonist activity .
  • SAR Studies : Substituents at C-8 (e.g., furan) enhance hydrophobicity and receptor binding .

What challenges arise in optimizing reaction yields during its synthesis?

Q. Advanced Synthesis Challenges

  • Byproduct Formation : Nitro group reduction intermediates (e.g., amines) may compete with cyclization .
  • Stereochemical Control : Multi-step reactions (e.g., alkylation/cyclization) risk racemization; chiral HPLC or asymmetric catalysts are recommended .

Q. Mitigation Strategies

  • Purification : Column chromatography (silica gel, eluents: Pet. ether/EtOAc gradients) isolates target compounds .
  • Reaction Monitoring : TLC or in-situ IR tracks intermediate formation .

How can photoactivation be utilized in studies involving this compound?

Advanced Photochemical Applications
UV light (30 min exposure) deprotects caged pyrimidoindole derivatives, releasing active TLR4 agonists (57% conversion to agonist 1). This enables spatiotemporal control in immune response studies .

Q. Experimental Design

  • Cage Design : Install photolabile groups (e.g., nitroveratryl) at strategic positions .
  • Validation : HPLC quantifies photoconversion efficiency .

What analytical methods are critical for assessing purity and stability?

Q. Basic Quality Control

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for stable analogs) .
  • Stability Testing : Store at 2–8°C in amber vials to prevent hydrazino group oxidation .

Q. Advanced Structure-Activity Relationships (SAR)

  • C-8 Substitution : Furan-2-yl groups enhance TLR4 binding vs. cyclohexyl analogs (EC₅₀: 0.5 μM vs. 5 μM) .
  • Hydrazino Group : Critical for chelating metal ions in catalytic applications .

Q. Methodology

  • Docking Studies : Molecular dynamics simulate ligand-receptor interactions .
  • In Vivo Testing : Murine models evaluate adjuvant-driven antibody titers .

How do reaction conditions influence stereochemical outcomes in its derivatives?

Q. Advanced Stereochemical Control

  • Solvent Effects : Polar aprotic solvents (DMF) favor intramolecular cyclization over dimerization .
  • Temperature : Lower temps (0–5°C) reduce epimerization in chiral intermediates .

Case Study
Ethanol/HCl promotes cis/trans isomerism in maleimide-fused derivatives; recrystallization in MeOH/H₂O yields pure diastereomers .

What strategies mitigate byproduct formation in multi-step syntheses?

Q. Advanced Process Optimization

  • Stepwise Quenching : Neutralize acidic intermediates before subsequent reactions .
  • Protecting Groups : Boc protection of amines prevents unwanted alkylation .

Example
In Cu(I)-catalyzed cyclization, pre-stirring nitrochalcones with Cs₂CO₃ minimizes nitro reduction byproducts .

How is computational modeling applied to predict its reactivity?

Q. Advanced Computational Tools

  • DFT Calculations : Predict transition states for cyclization steps (e.g., activation energy ~25 kcal/mol) .
  • ADMET Prediction : Software (e.g., SwissADME) forecasts metabolic stability and toxicity .

Case Study
Docking simulations align 8-methyl-hydrazino substituents with TLR4 hydrophobic pockets, guiding analog design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole
Reactant of Route 2
4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.